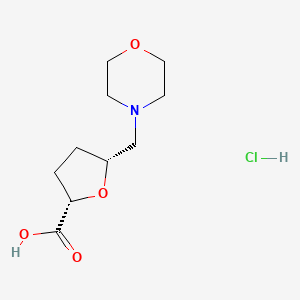

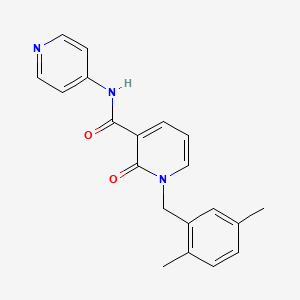

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as Lisdexamfetamine, which is a prodrug of dextroamphetamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.77 g/mol. The purpose of

Scientific Research Applications

Biocatalysis in Chiral Synthesis

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: is used in biocatalytic processes to produce chiral amines . These chiral amines are crucial in the chemical industry as precursors for pharmaceuticals and agrochemicals. The compound’s ability to be synthesized with high enantioselectivity makes it valuable for creating optically active molecules, which are essential for drugs that require specific stereochemistry for efficacy.

Precursor for Alkaloid Synthesis

The compound serves as a precursor in the synthesis of indole derivatives, which are prevalent in various alkaloids . Alkaloids have significant biological activities and are used in medications for treating cancer, microbial infections, and other disorders. The versatility of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in forming indole structures is beneficial for developing new synthetic routes in medicinal chemistry.

Ligand in Asymmetric Catalysis

This compound can act as a ligand in asymmetric catalysis . Asymmetric catalysis is a method that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where the compound’s structure could be utilized to influence the outcome of the reaction.

Intermediate in Organic Synthesis

As an intermediate in organic synthesis, (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is involved in the construction of complex organic molecules . Its molecular structure, which includes an amino group and a phenyl ring, makes it a versatile building block for a wide range of synthetic applications.

Research in Enzyme Selectivity

The compound is used in research to understand enzyme selectivity . Modeling studies have been conducted to explore how enzymes discriminate between similarly sized substituents, which is crucial for designing enzymes with desired specificities for industrial biocatalysis.

Development of Chiral Auxiliaries

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride: can be used to develop chiral auxiliaries . Chiral auxiliaries are compounds that are temporarily attached to a substrate to induce asymmetry in a chemical reaction. They are instrumental in synthesizing optically active compounds, which are important for creating drugs with the correct three-dimensional orientation.

properties

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIWBPGJAHRNL-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)